

# "understanding the basic properties of Defluoro Linezolid"

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Defluoro Linezolid

Cat. No.: B601328

[Get Quote](#)

## Defluoro Linezolid: A Comprehensive Technical Guide

### Introduction: Beyond the Fluorine—Situating Defluoro Linezolid in the Oxazolidinone Landscape

Linezolid, the first clinically approved oxazolidinone antibiotic, marked a significant advancement in the fight against multidrug-resistant Gram-positive bacteria.[1] Its novel mechanism of action, inhibiting bacterial protein synthesis at the initiation phase, provided a much-needed therapeutic option against pathogens like methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] The chemical architecture of Linezolid is meticulously designed, and each functional group contributes to its overall efficacy and pharmacokinetic profile. A key feature of the Linezolid molecule is the fluorine atom on the phenyl ring.[3] This technical guide focuses on **Defluoro Linezolid**, a molecule identical to Linezolid but for the conspicuous absence of this fluorine atom.

**Defluoro Linezolid**, also known as Desfluoro Linezolid, is primarily recognized as a key intermediate in the synthesis of Linezolid and a potential impurity in the final drug product.[4][5] Understanding its fundamental properties is crucial for researchers, scientists, and drug development professionals for several reasons: it serves as a reference standard for purity analysis of Linezolid, its biological activity (or lack thereof) provides critical insights into the structure-activity relationships (SAR) of oxazolidinones, and its synthesis pathway informs the

manufacturing process of Linezolid itself. This guide provides an in-depth exploration of the core chemical, pharmacological, and analytical properties of **Defluoro Linezolid**.

## Chemical Properties and Synthesis

### Chemical Structure and Physicochemical Properties

**Defluoro Linezolid**, systematically named (S)-N-({3-[4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide, shares the core oxazolidinone structure with Linezolid.[6] The defining difference is the substitution of a hydrogen atom for the fluorine atom at the C3 position of the phenyl ring.

Table 1: Physicochemical Properties of **Defluoro Linezolid** and Linezolid

Property	Defluoro Linezolid	Linezolid	Reference(s)
Molecular Formula	C <sub>16</sub> H <sub>21</sub> N <sub>3</sub> O <sub>4</sub>	C <sub>16</sub> H <sub>20</sub> FN <sub>3</sub> O <sub>4</sub>	[5],[7]
Molecular Weight	319.36 g/mol	337.35 g/mol	[5],[7]
CAS Number	556801-15-1	165800-03-3	[6]
Appearance	White to Off-white Solid	White to off-white crystalline powder	[5],[8]
Melting Point	184-186°C	181.5-182.5°C	[5],[9]
Boiling Point	581.5±45.0°C at 760 mmHg	Not available	[5]
Density	1.253±0.06 g/cm <sup>3</sup>	Not available	[5]
LogP	1.95480	~0.55	[5],[8]
Solubility	Slightly soluble in Chloroform and Methanol	Slightly soluble in ethanol, ethyl acetate & water	[5],[8]

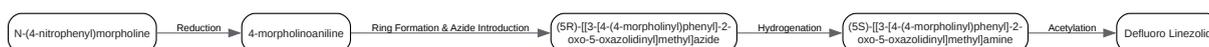
## Synthesis of Defluoro Linezolid

The synthesis of **Defluoro Linezolid** is integral to several patented routes for producing Linezolid, where it serves as a penultimate intermediate. A common synthetic pathway involves

the following key steps, starting from N-(4-nitrophenyl)morpholine:[4]

#### Experimental Protocol: Synthesis of **Defluoro Linezolid**

- Reduction of the Nitro Group: N-(4-nitrophenyl)morpholine is reduced to 4-morpholinoaniline. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.
- Formation of the Oxazolidinone Ring: The resulting 4-morpholinoaniline is reacted with a suitable three-carbon synthon to construct the oxazolidinone ring.
- Introduction of the Aminomethyl Side Chain: A protected amino group is introduced at the C5 position of the oxazolidinone ring. This often involves the use of (R)-glycidyl butyrate or a similar chiral epoxide.
- Azide Formation and Reduction: The hydroxyl group on the C5 side chain is converted to a leaving group (e.g., mesylate) and subsequently displaced with an azide (e.g., using sodium azide).[9] The azide is then reduced to a primary amine.
- Acetylation: The final step is the acetylation of the primary amine on the C5 methyl side chain, typically using acetic anhydride, to yield **Defluoro Linezolid**. [4][9]



[Click to download full resolution via product page](#)

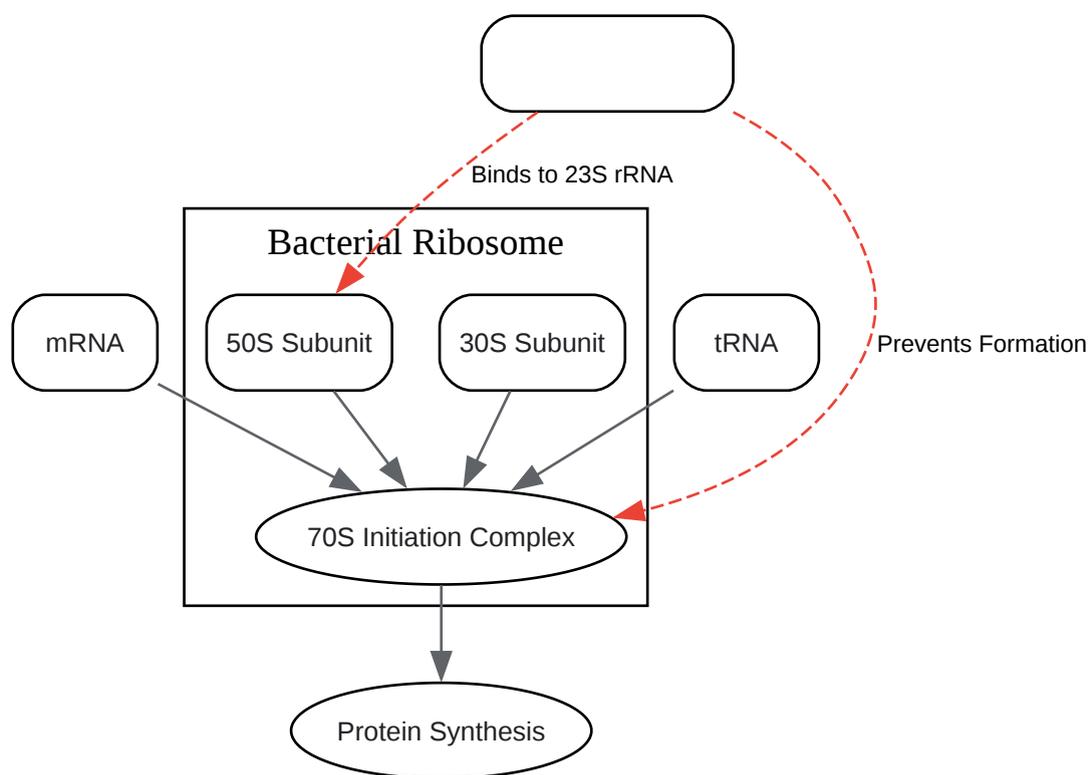
Caption: Synthetic pathway for **Defluoro Linezolid**.

## Pharmacological Properties

### Mechanism of Action: An Extrapolation from the Parent Compound

Linezolid exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[2][10] This mechanism is distinct from other protein synthesis inhibitors

that typically target the elongation phase.[11] Given that **Defluoro Linezolid** shares the same oxazolidinone core and C5 side chain as Linezolid, it is highly probable that it also targets the bacterial ribosome at the same site. However, the affinity of its binding and, consequently, its inhibitory potency are expected to be significantly different due to the absence of the fluorine atom.



[Click to download full resolution via product page](#)

Caption: Postulated mechanism of action for **Defluoro Linezolid**.

## Antibacterial Spectrum and Potency: The Critical Role of Fluorine

The antibacterial activity of Linezolid is broad against Gram-positive bacteria, including resistant strains.[1][12] Structure-activity relationship (SAR) studies of oxazolidinones have consistently highlighted the importance of the fluorine atom on the phenyl ring for enhanced potency and improved bioavailability.[3][13] The fluorine atom is believed to contribute to favorable electronic properties and may enhance binding interactions within the ribosomal target site.[14]

While specific Minimum Inhibitory Concentration (MIC) data for **Defluoro Linezolid** against a wide range of bacterial strains are not readily available in the public domain, it is a well-established principle in medicinal chemistry that even minor structural modifications can lead to significant changes in biological activity. The absence of the electron-withdrawing fluorine atom in **Defluoro Linezolid** is expected to alter the electronic distribution of the phenyl ring, which in turn would affect its interaction with the ribosomal binding pocket. Consequently, it is anticipated that **Defluoro Linezolid** exhibits significantly lower antibacterial potency compared to Linezolid.

## Resistance Mechanisms

Bacterial resistance to Linezolid primarily arises from mutations in the 23S rRNA gene, which alter the drug's binding site on the ribosome.[12] Another mechanism involves the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene, which encodes a methyltransferase that modifies the 23S rRNA, thereby impeding Linezolid binding.[15] Since **Defluoro Linezolid** is presumed to bind to the same site, it would likely be affected by the same resistance mechanisms. However, its lower intrinsic activity would render the clinical implications of resistance less significant.

## Pharmacokinetic Profile: An Inferred Assessment

Detailed pharmacokinetic studies specifically on **Defluoro Linezolid** are not publicly available, likely due to its status as an intermediate and impurity. However, we can infer its likely pharmacokinetic properties based on the well-characterized profile of Linezolid and the structural differences between the two molecules.

## Absorption, Distribution, Metabolism, and Excretion (ADME)

Linezolid has excellent oral bioavailability (approximately 100%) and is well-distributed throughout the body.[7][16] It undergoes oxidation of the morpholine ring to two inactive metabolites.[17][18] The fluorine atom in Linezolid contributes to its metabolic stability and favorable pharmacokinetic properties.

The absence of the fluorine atom in **Defluoro Linezolid** may alter its metabolic profile. The phenyl ring, being less electron-deficient, might be more susceptible to oxidative metabolism.

This could potentially lead to a shorter half-life and lower systemic exposure compared to Linezolid. Its absorption and distribution characteristics are likely to be similar to Linezolid due to the overall structural resemblance, though differences in lipophilicity (as suggested by the LogP values) might have some impact.

## Analytical Methodologies

The accurate detection and quantification of **Defluoro Linezolid** are critical for the quality control of Linezolid drug substance and finished products. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose.<sup>[8][19]</sup>

## Experimental Protocol: HPLC Method for the Determination of Defluoro Linezolid in a Linezolid Sample

This protocol is a representative example based on established methods for analyzing Linezolid and its impurities.<sup>[9][19]</sup>

- Sample Preparation:
  - Accurately weigh a sample of Linezolid and dissolve it in a suitable diluent, such as a mixture of water and acetonitrile, to a known concentration.
- Chromatographic Conditions:
  - Column: A reversed-phase C18 column is typically used.
  - Mobile Phase: A gradient elution is often employed to achieve good separation of Linezolid from its impurities. The mobile phase commonly consists of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
  - Flow Rate: A typical flow rate is around 1.0 mL/min.
  - Detection: UV detection at a wavelength of approximately 251-254 nm is suitable for both Linezolid and **Defluoro Linezolid**.<sup>[2][19]</sup>
- Analysis:

- Inject the prepared sample solution into the HPLC system.
- Identify the peaks for Linezolid and **Defluoro Linezolid** based on their retention times, which should be established using a reference standard for **Defluoro Linezolid**.<sup>[9]</sup>
- Quantify the amount of **Defluoro Linezolid** present in the sample by comparing its peak area to that of a known concentration of the reference standard.



[Click to download full resolution via product page](#)

Caption: A typical workflow for the HPLC analysis of **Defluoro Linezolid**.

## Conclusion: An Essential Reference Point in Oxazolidinone Chemistry

**Defluoro Linezolid**, while not a therapeutic agent in its own right, holds a significant position in the field of oxazolidinone antibiotics. Its primary roles as a key synthetic intermediate and a critical process-related impurity in the manufacturing of Linezolid underscore the importance of understanding its fundamental properties. The absence of the fluorine atom provides a valuable data point in the structure-activity relationship studies of this important class of antibiotics, reinforcing the critical contribution of this halogen to antibacterial potency. The analytical methods developed for its detection and quantification are essential for ensuring the quality, safety, and efficacy of Linezolid. For researchers and drug development professionals, a thorough understanding of **Defluoro Linezolid** is not merely an academic exercise but a practical necessity in the ongoing effort to develop and manufacture effective antibacterial agents.

## References

- WO2007064818A1 - Isolated desfluoro-linezolid, preparation thereof and its use as a reference marker and standard - Google Patents. (n.d.).
- Locke, J. B., et al. (2010). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase

Gene or Ribosomal Mutations. *Antimicrobial Agents and Chemotherapy*, 54(12), 5337–5343.

[\[Link\]](#)

- US20070197529A1 - Isolated desfluoro-linezolid, preparation thereof and its use as a reference marker and standard - Google Patents. (n.d.).
- Brickner, S. J. (2005). Linezolid: Molecule of the Month. University of Bristol. [\[Link\]](#)
- Barreca, M. L., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. *Molecules*, 26(14), 4235. [\[Link\]](#)
- MX2007012332A - Isolated desfluoro-linezolid, preparation thereof and its use as a reference marker and standard. - Google Patents. (n.d.).
- Wang, Y., et al. (2017). Discovery of Fluorine-Containing Benzoxazinyl-oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis. *ACS Medicinal Chemistry Letters*, 8(5), 533–537. [\[Link\]](#)
- Al-Trawneh, S. A., et al. (2021). Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acylamino substituents. *Bioorganic & Medicinal Chemistry*, 49, 116441. [\[Link\]](#)
- Molecule of the Month: Linezolid. (2005). University of Bristol. [\[Link\]](#)
- El-Gazzar, M. G., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. *RSC Medicinal Chemistry*, 14(3), 396-427. [\[Link\]](#)
- Al-Trawneh, S. A., et al. (2021). Synthesis, Microbiological Evaluation and Structure Activity Relationship Analysis of Linezolid Analogues with Different C5-acylamino Substituents. *Bioorganic & Medicinal Chemistry*, 49, 116441. [\[Link\]](#)
- Reddy, P. K., et al. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4-Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. *Letters in Organic Chemistry*, 16(4), 304-308. [\[Link\]](#)
- Wilson, D. N. (2011). Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome. *Microbiology and Molecular Biology Reviews*, 75(1), 104–133. [\[Link\]](#)
- Mahdi, M. F., et al. (2023). Structure activity relationship of Linezolid. ResearchGate. [\[Link\]](#)

- Raju, T., et al. (2015). Complete degradation profile of Linezolid along with the % impurity formation and corresponding mass nos. of impurities. ResearchGate. [\[Link\]](#)
- S, S., et al. (2020). Development and Validation of RP-LC Method for Linezolid in Pharmaceutical Formulations. Seventh Sense Research Group. [\[Link\]](#)
- Reddy, P. K., et al. (2012). Synthesis of Antibiotic Linezolid Analogues. Asian Journal of Chemistry, 24(12), 5673-5676. [\[Link\]](#)
- Paß, M., et al. (2022). Therapeutic drug monitoring of linezolid: HPLC-based assays for routine quantification of linezolid in human serum and cerebrospinal fluid. PLoS ONE, 17(1), e0262261. [\[Link\]](#)
- Lee, K., et al. (2002). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. Bioorganic & Medicinal Chemistry Letters, 12(23), 3427–3430. [\[Link\]](#)
- Gudisela, M. R., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF DEGRADATION IMPURITIES OF AN ANTIBIOTIC DRUG: LINEZOLID. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences, 4(2), 347-356. [\[Link\]](#)
- Stalker, D. J., & Jungbluth, G. L. (2003). Clinical pharmacokinetics of linezolid, a novel oxazolidinone antibacterial. Clinical Pharmacokinetics, 42(13), 1129–1140. [\[Link\]](#)
- US9643939B1 - Process for the preparation of linezolid - Google Patents. (n.d.).
- G, A., & P, S. (2023). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE DETERMINATION OF LINEZOLID IN PHARMACEUTICAL DOSAGE FORM. International Journal of Research and Scientific Innovation, X(VI), 1-10. [\[Link\]](#)
- Li, Y., et al. (2021). In vitro Antimicrobial Activity Comparison of Linezolid, Tedizolid, Sutezolid and Delpazolid Against Slowly Growing Mycobacteria Isolated in Beijing, China. Frontiers in Microbiology, 12, 758656. [\[Link\]](#)
- Al-Trawneh, S. A., et al. (2021). Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acylamino substituents. Bioorganic & Medicinal Chemistry, 49, 116441. [\[Link\]](#)

- MacGowan, A. P. (2003). Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections. *Journal of Antimicrobial Chemotherapy*, 51(suppl\_2), ii17–ii25. [[Link](#)]
- Ippolito, J. A., et al. (2018). Linezolid and its derivatives: The promising therapeutic challenge to multidrug-resistant pathogens. *ResearchGate*. [[Link](#)]
- Shah, I., et al. (2011). Validated Stability Indicating RP-HPLC Method for the Estimation of Linezolid in a Pharmaceutical Dosage Form. *ResearchGate*. [[Link](#)]
- WO2009063505A2 - Process for preparation of (s) (n-[[3-[3-fluoro-4-(4-morpholinyl) hen I -2-oxo-5-oxazolidin I methyl]acetamide - Google Patents. (n.d.).
- Kumar, A., et al. (2022). Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. *Molecules*, 27(15), 4983. [[Link](#)]
- A simple HPLC-UV Method for Therapeutic Drug Monitoring of Linezolid in human Plasma in low-resourced settings - *Semantic Scholar*. (n.d.). Retrieved from [[Link](#)]
- SUBSTITUTED OXAZOLIDINONE DERIVATIVES - European Patent Office - EP 2190841 B1 - *Googleapis.com*. (n.d.). Retrieved from [[Link](#)]
- Linezolid impurities: An overview - *Amazon S3*. (n.d.). Retrieved from [[Link](#)]
- A Study of Method Development, Validation and Forced Degradation for Estimation of Linezolid in Bulk and Pharmaceutical Dosage form by RP-HPLC - *ResearchGate*. (n.d.). Retrieved from [[Link](#)]
- Allen, M. E., & Borade, D. M. (2024). Linezolid. In *StatPearls*. StatPearls Publishing. [[Link](#)]
- Metallidis, S., et al. (2003). Comparative in vitro activity of linezolid and five other antimicrobials against nosocomial isolates of methicillin-resistant *Staphylococcus aureus*, methicillin-resistant *Staphylococcus epidermidis* and vancomycin-resistant *Enterococcus faecium*. *Journal of Chemotherapy*, 15(5), 442–448. [[Link](#)]
- Clinical Pharmacology Biopharmaceutics Review(s) - *accessdata.fda.gov*. (n.d.). Retrieved from [[Link](#)]

- Chen, Y., et al. (2022). The in vitro antimicrobial activity of linezolid against unconventional pathogens. *Frontiers in Pharmacology*, 13, 1076939. [[Link](#)]
- Linezolid | C16H20FN3O4 | CID 441401 - PubChem - NIH. (n.d.). Retrieved from [[Link](#)]
- The main metabolic process of linezolid. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [[Link](#)]
- Lee, Y.-J., et al. (2023). Effectiveness and Safety of Linezolid Versus Vancomycin, Teicoplanin, or Daptomycin against Methicillin-Resistant *Staphylococcus aureus* Bacteremia: A Systematic Review and Meta-Analysis. *Journal of Clinical Medicine*, 12(7), 2661. [[Link](#)]
- Pajic, P., et al. (2016). Pharmacokinetics of linezolid in critically ill patients. *Expert Opinion on Drug Metabolism & Toxicology*, 12(7), 747–759. [[Link](#)]
- Barreca, M. L., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. *Molecules*, 26(14), 4235. [[Link](#)]
- Dryden, M. S. (2011). Linezolid Pharmacokinetics and Pharmacodynamics in Clinical Treatment. *Journal of Antimicrobial Chemotherapy*, 66(suppl\_4), iv7–iv15. [[Link](#)1521707/]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

1. Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
2. Therapeutic drug monitoring of linezolid: HPLC-based assays for routine quantification of linezolid in human serum and cerebrospinal fluid - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
3. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
4. WO2007064818A1 - Isolated desfluoro-linezolid, preparation thereof and its use as a reference marker and standard - Google Patents [[patents.google.com](https://patents.google.com)]

- 5. WIPO - Search International and National Patent Collections [[patentscope.wipo.int](https://patentscope.wipo.int)]
- 6. [store.usp.org](https://store.usp.org) [[store.usp.org](https://store.usp.org)]
- 7. Linezolid - StatPearls - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://ncbi.nlm.nih.gov)]
- 8. [recentscientific.com](https://recentscientific.com) [[recentscientific.com](https://recentscientific.com)]
- 9. US20070197529A1 - Isolated desfluoro-linezolid, preparation thereof and its use as a reference marker and standard - Google Patents [[patents.google.com](https://patents.google.com)]
- 10. Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acylamino substituents - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 11. [pdfs.semanticscholar.org](https://pdfs.semanticscholar.org) [[pdfs.semanticscholar.org](https://pdfs.semanticscholar.org)]
- 12. Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 13. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 14. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [[pubs.rsc.org](https://pubs.rsc.org)]
- 15. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 16. Clinical pharmacokinetics of linezolid, a novel oxazolidinone antibacterial - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 17. Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 18. [accessdata.fda.gov](https://accessdata.fda.gov) [[accessdata.fda.gov](https://accessdata.fda.gov)]
- 19. [internationaljournals.srg.org](https://internationaljournals.srg.org) [[internationaljournals.srg.org](https://internationaljournals.srg.org)]
- To cite this document: BenchChem. ["understanding the basic properties of Defluoro Linezolid"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b601328#understanding-the-basic-properties-of-defluoro-linezolid>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)